molecular formula C18H19N B13047230 (1S)-1-(2-Anthryl)butylamine

(1S)-1-(2-Anthryl)butylamine

Cat. No.: B13047230
M. Wt: 249.3 g/mol
InChI Key: PINNTGPRSWYILF-SFHVURJKSA-N
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Description

(1S)-1-(2-Anthryl)butylamine is an organic compound that features an anthracene moiety attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Anthryl)butylamine typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene and a suitable butylamine precursor.

    Reaction Conditions: The anthracene is functionalized to introduce a reactive group, such as a halide, which can then undergo nucleophilic substitution with the butylamine.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Anthryl)butylamine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroanthracene derivatives.

    Substitution: The amine group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex organic molecules.

    Biology: Potential use in the study of biological systems due to its fluorescent properties.

    Medicine: Investigated for its potential pharmacological activities.

    Industry: Used in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Anthryl)butylamine would depend on its specific application. In biological systems, it might interact with cellular components through its amine group, while in materials science, its electronic properties would be of primary interest.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-Anthryl)ethylamine: Similar structure but with a shorter alkyl chain.

    (1S)-1-(2-Anthryl)propylamine: Intermediate chain length.

    (1S)-1-(2-Anthryl)pentylamine: Longer alkyl chain.

Uniqueness

(1S)-1-(2-Anthryl)butylamine is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity.

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

(1S)-1-anthracen-2-ylbutan-1-amine

InChI

InChI=1S/C18H19N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h3-4,6-12,18H,2,5,19H2,1H3/t18-/m0/s1

InChI Key

PINNTGPRSWYILF-SFHVURJKSA-N

Isomeric SMILES

CCC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Canonical SMILES

CCCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

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